
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene
Vue d'ensemble
Description
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (2,2',7,7'-TB-9,9'-SBF) is a type of polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is an aromatic compound that has a unique spiro-bifluorene structure and is composed of two fused benzene rings. 2,2',7,7'-TB-9,9'-SBF has a variety of applications in scientific research due to its unique properties such as its high solubility in organic solvents and its ability to be used as a fluorescence dye.
Applications De Recherche Scientifique
Organic Optoelectronics
- Alkoxy substituted derivatives of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene show promise in molecular electronics and can be used as building units for optoelectronic material due to their solubility, thermostability, and photophysical properties (Chalke & Patil, 2017).
Electronic and Optical Properties
- Spirobifluorene type molecules, including this compound, have been studied for their geometry, electrical properties, and optical spectra, showing potential for use in electronic and optoelectronic devices (Lukes & Breza, 2004).
Light-Emitting Diodes (LEDs)
- Amorphous Poly-2,7-fluorene networks incorporating this compound show high glass transition temperatures and good photoluminescence properties, suitable for multilayer LEDs (Marsitzky et al., 2001).
Fluorescence Properties
- Donor-acceptor orthogonally substituted 9,9'-spirobifluorene derivatives exhibit a rich variation of fluorescence in solution and in solid state, which could have applications in various fields (Chiang et al., 2005).
Solar Cells
- Spiro-linked molecules like this compound act as secondary absorbers in solid-state excitonic solar cells, enhancing power conversion efficiency through extended spectral response (Driscoll et al., 2010).
Material Stability
- An extensive investigation of the photostability and the thermo-oxidative stability of 2,2',7,7'-tetrakis(biphenyl-4-yl)-9,9'-spirobifluorene highlights its suitability for advanced applications due to its stable chemical structure (Schartel et al., 2000).
Mécanisme D'action
Target of Action
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene (TBSBF) is primarily used as a blue-emitting material in electroluminescent devices . Its primary targets are the light-emitting diodes (LEDs) in these devices, where it plays a crucial role in the emission of blue light.
Mode of Action
TBSBF interacts with its targets (LEDs) by emitting blue light when subjected to electrical excitation . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Result of Action
The primary result of TBSBF’s action is the emission of blue light in electroluminescent devices . This makes it a valuable component in the manufacturing of organic light-emitting diodes (OLEDs).
Action Environment
The action, efficacy, and stability of TBSBF are influenced by various environmental factors. For instance, the efficiency of light emission can be affected by the temperature and the electrical properties of the environment. Moreover, the chemical stability of TBSBF contributes to its performance and longevity in OLEDs .
Propriétés
IUPAC Name |
2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXXNUEJVMYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327314 | |
| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128055-74-3 | |
| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene utilized in the development of fluorescent materials?
A1: 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene serves as a versatile building block for creating branched conjugated polymers and porous organic polymers that exhibit fluorescence. [, ] For instance, it can be incorporated into poly(p-phenylene ethynylene) (PPE) polymers to create nanoparticles with enhanced photoluminescence quantum yield, potentially valuable for bioimaging applications. [] The bromine atoms provide reactive sites for further functionalization through reactions like the Heck reaction, enabling the creation of diverse polymer structures with tunable fluorescence properties. [, ]
Q2: How does the structure of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene influence the properties of the resulting polymers?
A2: The spirobifluorene core, characterized by its two fluorene units connected by a single carbon atom, introduces a 90° bend into the polymer chain. [] This structural feature disrupts polymer chain packing, leading to amorphous materials with high glass transition temperatures. [] This amorphous nature is often desirable in applications requiring good film-forming properties, such as in light-emitting diodes (LEDs). [] Additionally, the tetra-bromination of the molecule provides multiple sites for polymerization reactions, enabling the creation of network polymers with controllable porosity and surface area. [, ]
Q3: Are there any challenges associated with using 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis?
A3: One challenge associated with 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis is the potential for fluorescence quenching. The presence of certain reagents commonly used in polymerization reactions, such as triethylamine, triphenylphosphine, and their hydrogen bromide salts, can significantly diminish the fluorescence of the resulting polymers. [] Therefore, careful optimization of reaction conditions and choice of reagents are crucial to maximize the desired fluorescent properties of the final material.
Q4: Beyond fluorescent materials, what other applications utilize 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene?
A4: The highly porous nature of polymers derived from 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene makes them promising candidates for gas storage applications. [] For example, these polymers exhibit moderate CO2 uptake, suggesting potential in carbon capture and storage technologies. [] Additionally, their tunable surface area and chemical stability make them attractive for exploring applications in catalysis and sensing. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



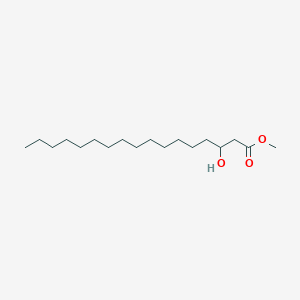


![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
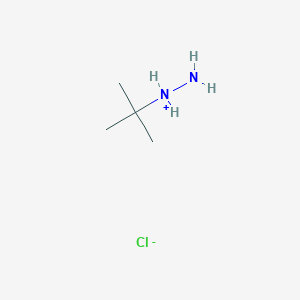
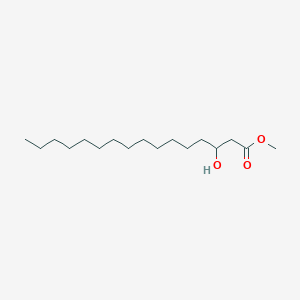
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
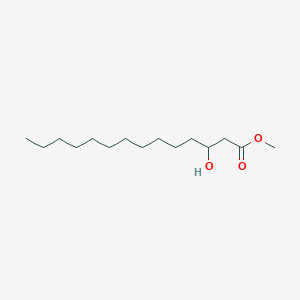
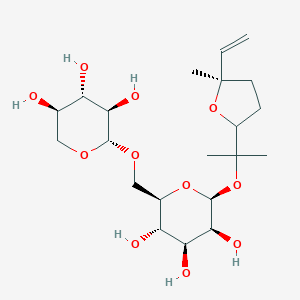
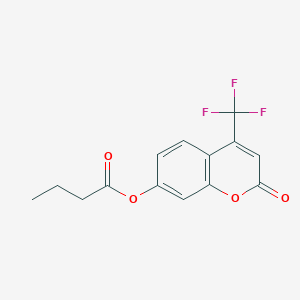
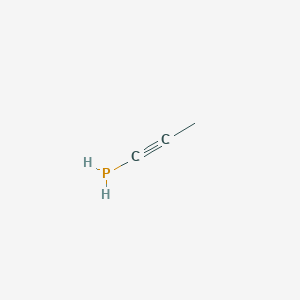
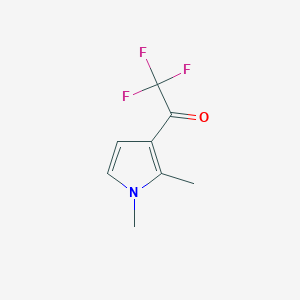
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
